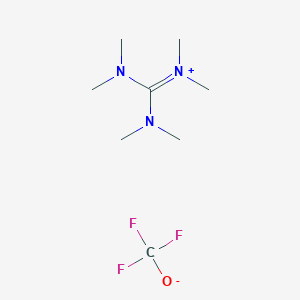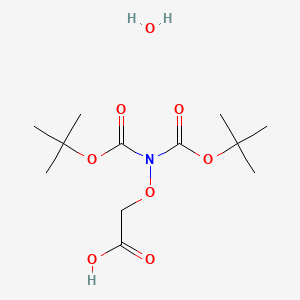
Hexamethylguanidinium trifluoromethanolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexamethylguanidinium trifluoromethanolate is an organic salt that utilizes the hexamethylguanidinium cation . It is a key component in the synthesis and characterization of new solid-state electrolytes, which are crucial for the development of safer and more reliable electrochemical energy storage technologies .
Synthesis Analysis
The synthesis of this compound involves the use of the hexamethylguanidinium cation with different anions . The process includes an in-depth characterization of a range of new Organic Ionic Plastic Crystals (OIPCs) utilizing the hexamethylguanidinium cation .Molecular Structure Analysis
The molecular structure of this compound is complex and involves the hexamethylguanidinium cation . The cation can exhibit significant disorder, which is advantageous for plasticity and future use of these materials as high ionic conductivity matrices .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its role in the synthesis of new solid-state electrolytes . The reactions involve the hexamethylguanidinium cation with different anions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been investigated in depth . These investigations have included the thermal, structural, transport properties, and free volume in the different salts .Mécanisme D'action
Target of Action
The compound is part of a class of materials known as Organic Ionic Plastic Crystals (OIPCs), which are being investigated for their potential use in electrochemical energy storage technologies .
Mode of Action
It is known that the hexamethylguanidinium cation can exhibit significant disorder, which is advantageous for plasticity and future use of these materials as high ionic conductivity matrices .
Biochemical Pathways
The compound’s influence on the thermal, structural, and transport properties of oipcs has been investigated .
Result of Action
It is known that the compound can support high ionic conductivity, with good electrochemical and thermal stability .
Action Environment
The action of Hexamethylguanidinium trifluoromethanolate can be influenced by environmental factors. For instance, the choice of OIPC-forming ions can influence the compound’s thermal, structural, and transport properties .
Safety and Hazards
Orientations Futures
The future directions for Hexamethylguanidinium trifluoromethanolate are promising. It is identified as a particularly promising compound for use as an electrolyte, with good electrochemical stability and soft mechanical properties . The findings introduce a range of new materials to the solid-state electrolyte arena .
Propriétés
IUPAC Name |
bis(dimethylamino)methylidene-dimethylazanium;trifluoromethanolate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N3.CF3O/c1-8(2)7(9(3)4)10(5)6;2-1(3,4)5/h1-6H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQLKLKXTZDZJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)N(C)C.C([O-])(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl dibenzo[b,d]thiophene-4-carboxylate](/img/structure/B6336513.png)


![6-O-tert-butyl 3-O-methyl 5,7-dihydropyrrolo[3,4-b]pyridine-3,6-dicarboxylate](/img/structure/B6336534.png)








